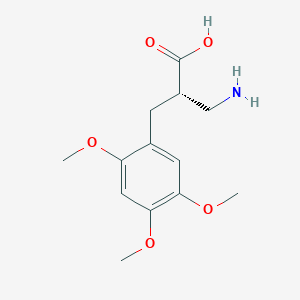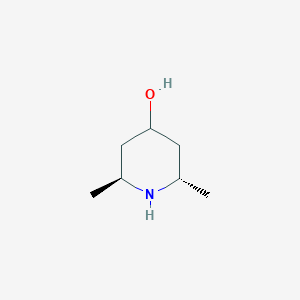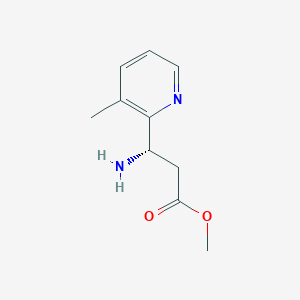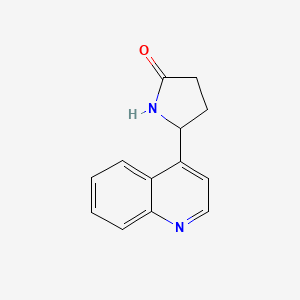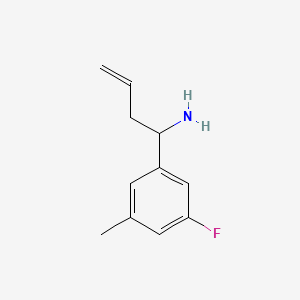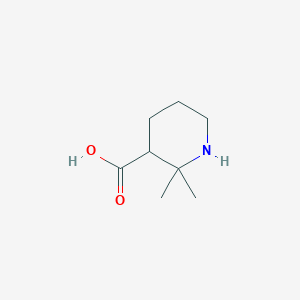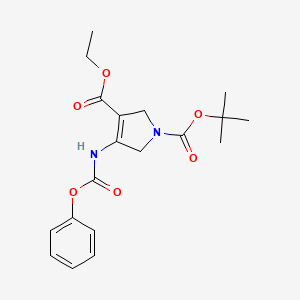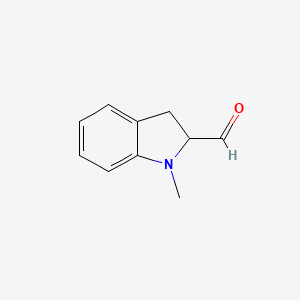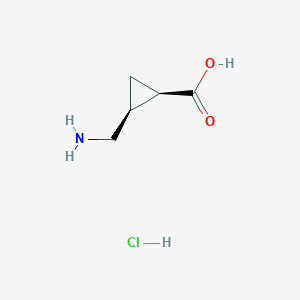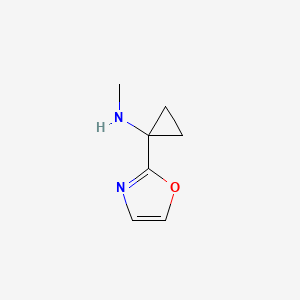
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring an oxazole ring fused with a cyclopropane ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a solvent like dichloromethane (DCM) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the oxazole ring or the cyclopropane ring, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Reduced oxazole or cyclopropane derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, influencing biological pathways. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Features an additional nitrogen atom in the ring structure.
Uniqueness
N-Methyl-1-(oxazol-2-yl)cyclopropan-1-amine is unique due to the combination of the oxazole ring with a cyclopropane ring and a methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-9-4-5-10-6/h4-5,8H,2-3H2,1H3 |
InChI Key |
VUORUPUXPFIAAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)
![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
